molecular formula C5H5F2N3O2 B7811353 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole

1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole

Cat. No.: B7811353
M. Wt: 177.11 g/mol
InChI Key: GQNSMAXXKJKFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a difluoroethyl group and a nitro group attached to the pyrazole ring. The incorporation of fluorine atoms often enhances the compound’s stability and bioavailability, making it of significant interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole typically involves the introduction of the difluoroethyl group and the nitro group onto the pyrazole ring. One common method includes the reaction of 2,2-difluoroethylamine with a suitable pyrazole precursor under nitration conditions. The reaction conditions often involve the use of strong acids such as nitric acid or sulfuric acid to facilitate the nitration process . Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.

    1-(2,2-Difluoroethyl)-5-chloro-1H-pyrazole: The presence of a chloro group instead of a nitro group results in different chemical properties and applications.

    1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole: The methyl group provides different steric and electronic effects compared to the nitro group.

The uniqueness of this compound lies in its combination of the difluoroethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c6-4(7)3-9-5(10(11)12)1-2-8-9/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNSMAXXKJKFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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